Acetaldehyde-d4

Übersicht

Beschreibung

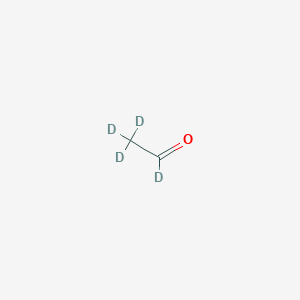

It has the molecular formula C2D4O and a molecular weight of 48.0772 g/mol . This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes Acetaldehyde-d4 particularly useful in various scientific research applications, especially in studies involving isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetaldehyde-d4 can be synthesized through several methods. One common approach involves the deuteration of acetaldehyde using deuterium gas or deuterated reagents. The reaction typically requires a catalyst and specific reaction conditions to ensure the complete replacement of hydrogen atoms with deuterium .

Industrial Production Methods

In industrial settings, this compound is produced by the catalytic dehydrogenation of ethanol-d4. This process involves the use of a metal catalyst, such as copper or silver, at elevated temperatures. The reaction can be represented as follows:

CH3CD2OH→CH3CDO+D2

This method ensures high yields and purity of the deuterated acetaldehyde .

Analyse Chemischer Reaktionen

Types of Reactions

Acetaldehyde-d4 undergoes various chemical reactions, similar to its non-deuterated counterpart. These reactions include:

Reduction: It can be reduced to ethanol-d4 using reducing agents like sodium borohydride or lithium aluminum hydride.

Addition Reactions: This compound can participate in aldol reactions, forming β-hydroxy aldehydes or ketones.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Addition Reactions: Base catalysts like sodium hydroxide (NaOH) or acid catalysts like sulfuric acid (H2SO4)

Major Products Formed

Oxidation: Acetic acid-d4

Reduction: Ethanol-d4

Addition Reactions: β-Hydroxy aldehydes or ketones

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy

Acetaldehyde-d4 is widely used in NMR spectroscopy as a tracer to study reaction mechanisms and molecular interactions. The presence of deuterium allows for more precise tracking of chemical processes due to its different magnetic properties compared to hydrogen. This application is crucial in understanding complex biochemical pathways and reaction dynamics.

Reaction Mechanism Studies

In a study published in the Journal of Chemical Physics, this compound was utilized to investigate the branching ratios in reactions involving hydroxyl radicals at high temperatures. The findings indicated that the direct H-abstraction pathway was predominant, providing insights into the reaction mechanisms at varying temperatures .

Internal Standards in Mass Spectrometry

This compound serves as an internal standard in quantitative analyses, particularly in mass spectrometry. For example, in food chemistry, it has been employed to quantify acetaldehyde levels in various food products using solid-phase microextraction combined with gas chromatography-mass spectrometry (GC-MS). The deuterated compound enhances the accuracy of quantification by providing a stable reference point .

Metabolic Studies

In metabolic research, this compound is used to trace biochemical pathways involving aldehydes. Its incorporation into metabolic studies allows researchers to monitor the fate of acetaldehyde and its derivatives within biological systems, aiding in understanding metabolic disorders and drug metabolism.

Pharmacokinetics

The compound is also significant in pharmacokinetics, where it helps elucidate the distribution and metabolism of drugs. By using this compound as a tracer, researchers can determine how drugs are processed in the body, which is essential for drug development and safety assessments.

Astrochemistry

This compound has been studied in astrochemical contexts to understand its formation and behavior in interstellar environments. Research indicates that acetaldehyde can form on icy surfaces through radical reactions, with implications for understanding organic chemistry in space . The binding energies and volatility of this compound compared to other species have been explored to predict its behavior under various astrophysical conditions.

Environmental Monitoring

In environmental science, this compound is utilized as a marker for monitoring aldehyde emissions and understanding their impact on air quality and human health. Its distinct isotopic signature allows for more accurate tracking of sources and transformations of volatile organic compounds (VOCs) in the atmosphere.

Case Study 1: Quantification of Acetaldehyde in Foods

A study conducted on various baby food products employed this compound as an internal standard for quantifying acetaldehyde levels using GC-MS. The method demonstrated high precision and reliability, showcasing the effectiveness of deuterated compounds in analytical chemistry .

Case Study 2: Reaction Mechanisms at High Temperatures

Research investigating the reaction pathways of acetaldehyde with hydroxyl radicals utilized this compound to differentiate between reaction routes under high-temperature conditions. The results provided critical insights into combustion chemistry and atmospheric reactions .

Data Tables

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| NMR Spectroscopy | Tracing chemical reactions | Enhanced resolution due to deuterium |

| Mass Spectrometry | Internal standard for quantification | Accurate measurement of acetaldehyde levels |

| Metabolic Studies | Tracing biochemical pathways | Insights into metabolic processes |

| Astrochemistry | Studying formation on icy surfaces | Understanding organic chemistry in space |

| Environmental Monitoring | Tracking aldehyde emissions | Improved source identification |

Wirkmechanismus

The mechanism of action of Acetaldehyde-d4 involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by the enzyme alcohol dehydrogenase to form acetic acid-d4. This process involves the oxidation of the aldehyde group to a carboxylic acid group . The presence of deuterium atoms can influence the reaction kinetics and pathways, providing valuable insights into the metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetaldehyde (CH3CHO): The non-deuterated form of Acetaldehyde-d4, commonly used in various chemical reactions and industrial applications.

Formaldehyde (CH2O): A simpler aldehyde with similar reactivity but different applications.

Propionaldehyde (C2H5CHO): A higher homolog of acetaldehyde with similar chemical properties.

Uniqueness of this compound

The uniqueness of this compound lies in its deuterium content, which makes it an invaluable tool in isotopic labeling studies. The presence of deuterium atoms allows researchers to trace the compound’s behavior in chemical and biological systems with high precision. This property is particularly useful in studies involving reaction mechanisms, metabolic pathways, and pharmacokinetics .

Biologische Aktivität

Acetaldehyde-d4 (CD3CHO) is a deuterated isotopologue of acetaldehyde, which has been extensively studied for its biological activity and implications in various fields, including toxicology, pharmacology, and environmental science. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity associated with this compound, including its effects on neuronal activity, metabolic pathways, and potential therapeutic implications.

This compound is characterized by the substitution of hydrogen atoms with deuterium, which alters its physical and chemical properties. This isotopic labeling is crucial for studies involving metabolic pathways and reaction mechanisms as it allows for precise tracking of the compound in biological systems.

1. Neurobiological Effects

Recent studies have highlighted the excitatory effects of acetaldehyde on specific neuronal populations. For instance, research indicates that acetaldehyde can activate lateral habenular (LHb) neurons through various cellular mechanisms. The activation leads to increased expression of cFos protein, a marker of neuronal activity, suggesting that acetaldehyde may play a role in aversive behaviors related to alcohol consumption.

- Case Study Findings :

- Excitation Mechanism : this compound was found to facilitate spontaneous neuronal firing and enhance glutamatergic transmission in LHb neurons. This effect was potentiated by inhibitors of aldehyde dehydrogenase (ALDH), suggesting a complex interaction between acetaldehyde metabolism and neuronal excitability .

- Conditioned Place Aversion : Intra-LHb infusion of acetaldehyde resulted in conditioned place aversion in male rats, indicating its potential role in aversive learning associated with alcohol intake .

2. Metabolic Pathways

This compound undergoes similar metabolic pathways as its non-deuterated counterpart. It is primarily metabolized by ALDH enzymes into acetate, which can further participate in various biochemical processes.

- Protective Role of ALDH2 : Research indicates that ALDH2 plays a protective role against binge alcohol-induced brain injury by metabolizing acetaldehyde. In experiments with Aldh2-knockout mice, elevated oxidative stress and neurodegeneration were observed following binge alcohol exposure, underscoring the importance of ALDH2 in mitigating acetaldehyde toxicity .

Comparative Analysis of Acetaldehyde and this compound

The following table summarizes key differences between acetaldehyde and its deuterated form regarding their biological effects:

| Property | Acetaldehyde | This compound |

|---|---|---|

| Molecular Formula | C₂H₄O | C₂D₄O |

| Metabolism | Rapidly metabolized by ALDH | Similar metabolism but with isotopic labeling effects |

| Neuroactivity | Excitatory effects on LHb neurons | Enhanced tracking of neuroactivity due to deuteration |

| Toxicity | Associated with neurodegeneration | Potentially lower toxicity due to slower metabolism |

| Research Applications | Toxicology studies | Mechanistic studies using isotopic labeling |

Electrophysiological Studies

Electrophysiological recordings have demonstrated that bath application of acetaldehyde increases hyperpolarization-activated currents in LHb neurons. This suggests that this compound may also influence synaptic transmission dynamics and neuronal excitability through similar mechanisms as its non-deuterated form .

Environmental Impact Studies

Studies investigating the environmental behavior of this compound have shown that it can participate in photochemical reactions under specific conditions, contributing to secondary organic aerosol formation in the atmosphere. This highlights its relevance not only in biological contexts but also in environmental chemistry .

Eigenschaften

IUPAC Name |

1,2,2,2-tetradeuterioethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167531 | |

| Record name | (2H4)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-89-9 | |

| Record name | Acetaldehyde-1,2,2,2-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H4)Acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H4)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H4]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.